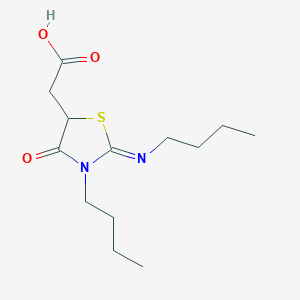
(E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Aldose Reductase Inhibition
Compounds structurally related to (E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid, particularly those in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid family, have been found to exhibit significant pharmacological activities. A notable application is as potent and selective aldose reductase inhibitors. These compounds, including the closely related epalrestat, have shown promise in inhibiting aldose reductase activity, a key factor in diabetic complications. The studied compounds demonstrated submicromolar IC50 values, indicating their high efficacy in this role (Kučerová-Chlupáčová et al., 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Derivatives such as 2-(2-(2-phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl) acetic acid have shown effectiveness as corrosion inhibitors on mild steel in acidic mediums. Their efficiency increases with concentration, and they adhere to the Langmuir adsorption isotherm, indicating a strong adsorption onto metal surfaces. This makes them valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2015).
Anti-inflammatory Agents
Substituted oxothiazolyl acetic acids, closely related to the compound , have been synthesized and evaluated for anti-inflammatory and antiproteolytic properties. They show potential as anti-inflammatory agents, with their toxicity reflected by approximate LD50 values (Raman et al., 1978).
Antibacterial Activity
Similar compounds have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. These compounds, including various derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, have been evaluated for their efficacy in inhibiting bacterial growth, with some showing similar or higher activity than common reference drugs (Trotsko et al., 2018).
Photophysical Properties
Derivatives of this compound class have been studied for their photophysical properties. Novel d-π-A type chromophores synthesized from these compounds exhibit interesting properties such as large stroke shifts and intramolecular charge transfer characteristics. These findings are significant for applications in the field of fluorescent materials and sensors (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown promise in anticancer therapy. They inhibit tumor growth and angiogenesis, making them potential candidates for cancer treatment (Chandrappa et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVNHCYOWWPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

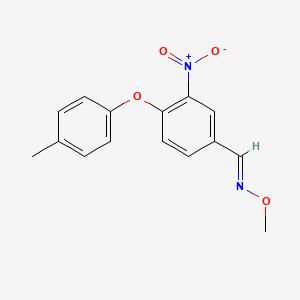
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
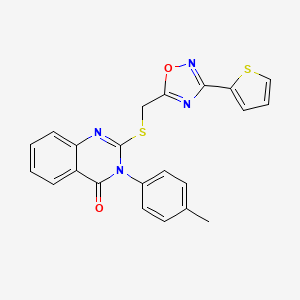
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
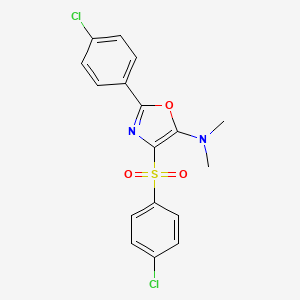
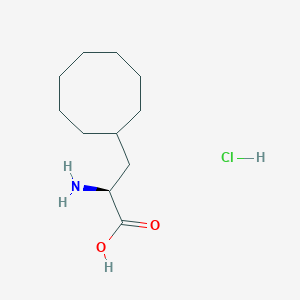
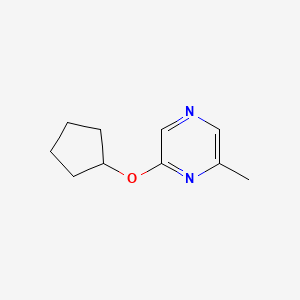
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
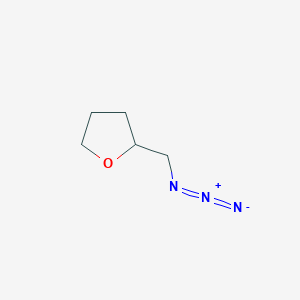
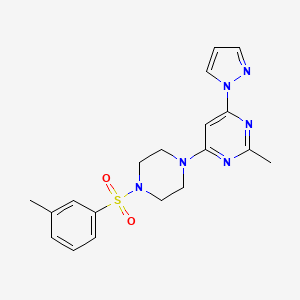
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
